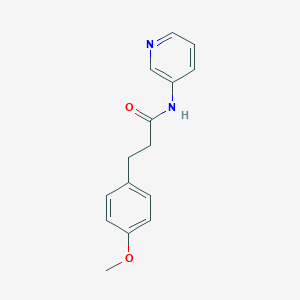
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with pyridine-3-carboxylic acid, followed by a series of steps including reduction and amidation. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-N-(pyridin-3-yl)propanamide
- 3-(4-chlorophenyl)-N-(pyridin-3-yl)propanamide
- 3-(4-nitrophenyl)-N-(pyridin-3-yl)propanamide
Uniqueness
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.3g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-7-4-12(5-8-14)6-9-15(18)17-13-3-2-10-16-11-13/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18) |
InChI Key |
QNQQROCIBIHVFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















